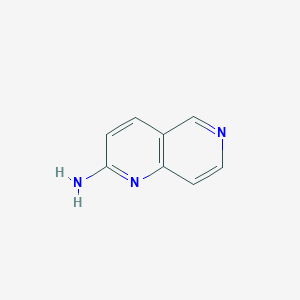

1,6-Naphthyridin-2-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

SNDX-5613 has been extensively studied for its potential in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements or NPM1 mutations. It has shown significant anti-proliferative activity in preclinical models and is currently being evaluated in clinical trials . Additionally, SNDX-5613 is being explored for its potential in combination therapies with other anti-cancer agents .

Mécanisme D'action

Le SNDX-5613 exerce ses effets en inhibant l’interaction entre la menine et la KMT2A. Cette inhibition entraîne la régulation négative de gènes leucémogènes critiques tels que HOXA9 et MEIS1, entraînant la différenciation et l’apoptose des cellules leucémiques . Le composé cible spécifiquement l’interaction menin-KMT2A, ce qui en fait un agent thérapeutique hautement sélectif .

Analyse Biochimique

Biochemical Properties

1,6-Naphthyridin-2-amine has been found to have a wide range of applications in the biochemical field. It is known for its pharmacological activity, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its anticancer properties. It has been found to have a significant impact on different cancer cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand these mechanisms.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du SNDX-5613 implique plusieurs étapes, y compris la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée est propriétaire et n’est pas divulguée publiquement. elle implique généralement l’utilisation de solvants organiques, de catalyseurs et de conditions de réaction contrôlées pour garantir la pureté et le rendement du produit souhaité .

Méthodes de production industrielle : La production industrielle du SNDX-5613 est réalisée conformément aux bonnes pratiques de fabrication (BPF). Le processus comprend la synthèse à grande échelle, la purification et la formulation en formes posologiques orales telles que des capsules et des liquides .

Analyse Des Réactions Chimiques

Types de réactions : Le SNDX-5613 subit principalement des réactions métaboliques dans le corps. Il est conçu pour inhiber l’interaction menin-KMT2A, ce qui entraîne la régulation négative des gènes leucémogènes .

Réactifs et conditions courantes : Le composé est généralement administré par voie orale et métabolisé dans le foie. Les réactifs courants impliqués dans ses réactions métaboliques comprennent les enzymes du cytochrome P450, qui facilitent sa dégradation et son élimination .

Principaux produits formés : Les principaux produits formés par les réactions métaboliques du SNDX-5613 sont divers métabolites qui sont excrétés par l’organisme. Ces métabolites sont généralement moins actifs que le composé parent .

Applications de la recherche scientifique

Le SNDX-5613 a été largement étudié pour son potentiel dans le traitement de la leucémie aiguë myéloïde (LAM) et de la leucémie aiguë lymphoblastique (LAL) avec des réarrangements KMT2A ou des mutations NPM1. Il a montré une activité antiproliférative significative dans les modèles précliniques et est actuellement évalué dans des essais cliniques . De plus, le SNDX-5613 est exploré pour son potentiel dans des thérapies combinées avec d’autres agents anticancéreux .

Comparaison Avec Des Composés Similaires

Composés similaires :

- KO-539 (ziftomenib) : Un autre inhibiteur de la menine qui cible l’interaction menin-KMT2A et qui est évalué pour son efficacité dans le traitement des leucémies aiguës .

- SNDX-50469 : Un composé apparenté qui inhibe également l’interaction menin-KMT2A et qui a montré des promesses dans des études précliniques .

Unicité : Le SNDX-5613 se distingue par sa haute sélectivité et sa puissance dans l’inhibition de l’interaction menin-KMT2A. Sa capacité à réguler négativement les gènes leucémogènes et à induire la différenciation dans les cellules leucémiques en fait un candidat prometteur pour une thérapie ciblée dans les leucémies aiguës .

Activité Biologique

1,6-Naphthyridin-2-amine, a member of the naphthyridine family, has garnered significant attention due to its diverse biological activities. This compound is characterized by its bicyclic structure containing nitrogen atoms, which contributes to its interaction with various biological targets. Research has highlighted its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and neurological applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions of appropriate precursors. The synthesis often involves the use of starting materials such as pyridine derivatives and other heterocyclic compounds. The structural characteristics of this compound allow for modifications that can enhance its biological activity.

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance:

- BCR Kinase Inhibition : Certain analogs have been identified as effective inhibitors of breakpoint-cluster-region (BCR) kinase, which is crucial in B lymphoid malignancies. The inhibition of this kinase leads to reduced viability in cancer cell lines .

- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For example, compounds derived from this compound have been shown to activate apoptotic pathways and inhibit tumor growth in various models .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. These compounds demonstrate activity against a range of pathogens:

- Inhibition of Bacterial Growth : Studies indicate that modifications to the naphthyridine structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives have shown significant reductions in bacterial load in vitro .

Neurological Effects

Research has suggested that naphthyridine compounds may influence neurological pathways:

- Psychotropic Effects : Some derivatives exhibit psychotropic activity, potentially affecting neurotransmitter systems. This has implications for the treatment of neurological disorders .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on Anticancer Properties : A study evaluated the effects of a series of 1,6-naphthyridin-2-amines on human leukemia cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of naphthyridine derivatives against resistant bacterial strains. The findings revealed that certain modifications significantly enhanced their antibacterial activity .

Data Tables

The following tables summarize key findings related to the biological activities of this compound and its derivatives.

Propriétés

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,6-naphthyridin-2-amines interesting for kinase inhibition?

A1: Research suggests that the 1,6-naphthyridin-2-amine scaffold can be modified to create potent and selective inhibitors of tyrosine kinases like FGFR-1 and VEGFR-2 []. These kinases play crucial roles in cell growth and angiogenesis, making them attractive targets for cancer treatment.

Q2: How does the structure of 1,6-naphthyridin-2-amines influence their activity?

A2: Studies have shown that the 7-position of the this compound core is particularly amenable to modifications that influence potency and selectivity [, ]. For example, introducing various substituents at the 7-position, such as alkylamines or substituted alkylamines, can significantly impact the inhibition of FGFR and VEGFR [].

Q3: Can you provide an example of a specific structure-activity relationship observed in these studies?

A3: Researchers found that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives with different basic substituents at the 7-position exhibited low nanomolar inhibition of both FGFR and VEGFR while maintaining high selectivity over other kinases like PDGFR and c-Src []. Interestingly, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency and selectivity, suggesting other structural features contribute significantly to the observed activity [].

Q4: What synthetic strategies are employed to produce diverse this compound derivatives?

A4: One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines []. This versatile reaction allows for the introduction of various substituents at the 7-position, depending on the reaction conditions and solvent used. For instance, using concentrated HCl, HBF4, or HF-pyridine as solvents primarily yielded 3-aryl-7-halo-1,6-naphthyridin-2-amines. In contrast, employing sulfuric acid or trifluoroacetic acid led to the formation of 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones []. These halogenated intermediates serve as valuable precursors for further derivatization via nucleophilic substitution reactions with various amines, enabling the synthesis of a diverse library of 7-substituted 1,6-naphthyridine derivatives [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.